Tau Peptide (268-282)

Beschreibung

Eigenschaften

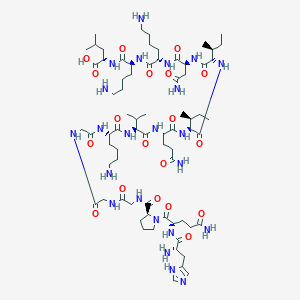

Molekularformel |

C72H125N23O19 |

|---|---|

Molekulargewicht |

1616.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C72H125N23O19/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-/m0/s1 |

InChI-Schlüssel |

PQHYJPIEQHKUJE-WEXMMCIPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Amino Acid Loading

The synthesis begins with selecting a resin optimized for Fmoc-based protocols. Wang or Rink amide resins are commonly used due to their stability during repetitive deprotection cycles. The C-terminal amino acid (leucine, in this case) is anchored to the resin via a ester bond, ensuring unidirectional elongation. For Tau Peptide (268-282), the sequence HQPGGGKVQIINKKL requires careful handling of residues like histidine (H) and lysine (K), which are prone to side-chain interactions.

Sequential Coupling and Deprotection

Each amino acid is coupled sequentially using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or PyClock. Coupling efficiency is monitored via Kaiser tests to detect free amine groups, ensuring >99% completion per cycle. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF, exposing the amine for subsequent couplings. Challenges arise with glycine-rich regions (e.g., GGG in positions 4–6), where steric hindrance is minimal but aggregation risks increase.

Cleavage and Side-Chain Deprotection

After full sequence assembly, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours. This step simultaneously cleaves the peptide from the resin and removes protecting groups (e.g., tert-butyl from aspartic acid and trityl from histidine). Immediate precipitation in cold diethyl ether yields the crude peptide, which is then lyophilized.

Segment Condensation and Native Chemical Ligation

For longer tau isoforms or modified variants, SPPS is combined with native chemical ligation (NCL). The full-length tau protein (441 amino acids) is divided into segments, with Tau Peptide (268-282) synthesized as part of a larger fragment. Key steps include:

- Cysteine-mediated ligation : Strategic placement of cysteine residues (e.g., C291 and C322) enables NCL between segments, forming native peptide bonds.

- Orthogonal protection : Temporary protecting groups on lysine and arginine ensure selective reactivity during ligation.

This approach is critical for introducing post-translational modifications (e.g., phosphorylation at S214 or S324) that mimic pathological tau.

Purification and Quality Control

Crude Tau Peptide (268-282) undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Optimal purity (>95%) is achieved with a gradient of 20–50% acetonitrile over 60 minutes. Critical parameters include:

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm | High-resolution separation |

| Flow rate | 1 mL/min | Balance efficiency and runtime |

| Detection | UV at 214 nm | Peptide bond absorption |

| Temperature | 25°C | Maintain column stability |

Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight (1616.91 Da) and detects truncations or modifications. For example, a peak at m/z 1617.9 [M+H]⁺ validates successful synthesis.

Challenges and Mitigation Strategies

Aggregation Prevention

The hydrophobic segment VQIIN (residues 275–279) predisposes Tau Peptide (268-282) to β-sheet formation. Strategies include:

Phosphorylation and Post-Synthetic Modifications

Phosphorylated variants (e.g., pS262) require orthogonal protecting groups (e.g., Pmc for serine) during SPPS. Global deprotection with TFA must be optimized to retain phosphate groups.

Comparative Analysis of Synthesis Approaches

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Standard SPPS | 60–75 | 95–98 | Cost-effective, scalable | Struggles with aggregation-prone sequences |

| Segment Condensation | 40–50 | 90–95 | Enables long-sequence synthesis | Requires strategic cysteine placement |

| Hybrid SPPS/NCL | 50–60 | 92–97 | Combines flexibility and precision | Complex optimization needed |

Analyse Chemischer Reaktionen

Types of Reactions

Tau Peptide (268-282) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Specific reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for lysine modification.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences .

Wissenschaftliche Forschungsanwendungen

Role in Neurodegenerative Disease Research

Tau protein is essential for neuronal function but becomes dysfunctional in neurodegenerative diseases, leading to the formation of neurofibrillary tangles that disrupt neuronal integrity. The Tau peptide (268-282) is instrumental in elucidating the molecular mechanisms underlying tauopathies. Research indicates that this peptide can interact with cellular components, influencing pathways related to microtubule stabilization and neuronal health .

Case Studies

- Aggregation Studies : Research has shown that the Tau peptide can be used to study the aggregation properties of tau in vitro. For instance, studies have demonstrated that modifications in the peptide sequence can significantly affect its aggregation propensity, providing insights into how tau aggregates form and their implications for Alzheimer's disease .

- Phosphorylation Effects : The interaction of Tau peptide (268-282) with kinases has been explored to understand how phosphorylation affects tau's ability to bind microtubules. This research is vital for developing therapeutic strategies aimed at preventing tau aggregation .

Drug Development and Therapeutic Applications

The Tau peptide (268-282) serves as a model compound in the development of drugs targeting tau pathology. Its specific sequence allows researchers to investigate potential inhibitors of tau aggregation and to design therapeutic agents that could mitigate the effects of tau-related neurodegeneration.

Therapeutic Strategies

- Immunotherapy : Recent advancements in immunotherapy have focused on using antibodies that target specific epitopes on tau proteins, including those represented by Tau peptide (268-282). These therapies aim to reduce tau levels or prevent its aggregation, thus alleviating symptoms of Alzheimer's disease .

- Small Molecule Inhibitors : Compounds designed to inhibit tau-tau interactions or promote microtubule stability are being investigated. The efficacy of these compounds is often assessed using models involving Tau peptide (268-282) as a benchmark .

Molecular Interaction Studies

The Tau peptide (268-282) is utilized in various biochemical assays to study its interactions with other proteins and biomolecules. Understanding these interactions is crucial for deciphering the complex signaling pathways involved in neuronal function and degeneration.

Experimental Techniques

- Surface Plasmon Resonance : This technique has been employed to measure binding affinities between Tau peptide (268-282) and other proteins involved in neuronal signaling, elucidating its role in cellular dynamics .

- Circular Dichroism Spectroscopy : Used to analyze the conformational changes in tau upon binding with various ligands, providing insights into how these interactions influence tau's function and stability .

Wirkmechanismus

Tau Peptide (268-282) exerts its effects by interacting with microtubules and other cellular components. The peptide can influence microtubule stability and dynamics, which are crucial for axonal transport and neuronal function. Abnormal phosphorylation of tau protein, including the Tau Peptide (268-282) region, leads to its dissociation from microtubules and aggregation into neurofibrillary tangles. These aggregates disrupt cellular functions and contribute to neurodegeneration .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Tau Peptides

Tau Peptide (268-282) shares functional and structural similarities with other tau-derived peptides but exhibits distinct biophysical and biochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Table 2: Functional and Research Findings

Key Differences and Implications

Aggregation Behavior :

- Tau (268-282) forms paired helical filaments (PHFs) under phosphorylated conditions, mimicking AD pathology . In contrast, Tau (379-408) aggregates into oligomers even without phosphorylation due to its extended hydrophobic regions .

- The GGG motif in Tau (268-282) and (301-315) enhances conformational flexibility, but phosphorylation at Thr-271 (268-282) or Tyr-310 (301-315) alters aggregation kinetics .

Microtubule Binding :

- Tau (268-282) weakly binds microtubules compared to longer fragments like Tau (379-408), which contains four microtubule-binding repeats .

Phosphorylation Sensitivity :

- Tau (268-282) is phosphorylated at Ser-262 and Thr-271 by kinases like GSK-3β, promoting detachment from microtubules . Tau (301-315) lacks these sites but is phosphorylated at Tyr-310, which stabilizes β-sheet structures .

Solubility and Stability :

- Shorter peptides (e.g., 268-282, 301-315) are more soluble in aqueous buffers, whereas longer peptides (e.g., 379-408) require DMSO or sonication for solubilization .

Q & A

Q. What structural features of Tau Peptide (268-282) are critical for studying its role in neurodegenerative aggregation?

Answer: The aggregation propensity of Tau Peptide (268-282) is influenced by its phosphorylation sites, proline-rich motifs, and β-sheet-forming regions. Researchers should prioritize structural characterization using circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to map conformational changes under varying pH and ionic conditions . Comparative studies with truncated or mutated variants can isolate aggregation-driving residues .

Q. What experimental protocols ensure reproducible synthesis of Tau Peptide (268-282)?

Answer: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Ensure purity (>95%) via reverse-phase HPLC and confirm identity using mass spectrometry (MS). Detailed protocols should specify resin type, coupling agents (e.g., HBTU/HOBt), and cleavage conditions to minimize side reactions. Batch-to-batch variability can be reduced by standardizing deprotection times and purification steps .

Q. How should researchers validate the biological activity of Tau Peptide (268-282) in vitro?

Answer: Use thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics. Pair with transmission electron microscopy (TEM) to visualize fibril morphology. Include positive controls (e.g., pre-aggregated tau) and negative controls (scrambled peptide sequences). Activity validation in cell-free systems must account for buffer composition (e.g., heparin induction) and temperature .

Q. What are the best practices for handling and storing Tau Peptide (268-282) to prevent degradation?

Answer: Lyophilized peptides should be stored at -80°C in aliquots to avoid freeze-thaw cycles. Reconstitute in sterile, degassed buffers (e.g., PBS with 0.1% NaN₃) and avoid repeated pH adjustments. Monitor oxidation-prone residues (e.g., methionine) via MS post-storage .

Q. How can researchers differentiate between physiological and pathological oligomerization states of Tau Peptide (268-282)?

Answer: Employ size-exclusion chromatography (SEC) or native PAGE to separate oligomers. Cross-linking agents (e.g., glutaraldehyde) stabilize transient species for analysis. Functional assays (e.g., microtubule-binding) should correlate oligomer size with biological activity .

Advanced Research Questions

Q. How do conflicting reports on Tau Peptide (268-282) aggregation kinetics under varying ionic strengths inform experimental design?

Answer: Discrepancies often arise from differences in buffer systems (e.g., Tris vs. HEPES) and salt concentrations affecting charge shielding. Researchers should replicate conditions from prior studies while systematically varying ionic strength (50–200 mM NaCl) and documenting lag phases using ThT assays. Statistical analysis of technical replicates (≥3) minimizes operator-dependent variability .

Q. What methodologies address reproducibility challenges in Tau Peptide (268-282) phosphorylation studies across labs?

Answer: Use kinase-specific activity assays (e.g., radiometric assays for PKA/GSK-3β) and quantify phosphorylation via Western blot with phospho-specific antibodies (e.g., AT8/AT100). Include phosphatase inhibitors during peptide extraction. Collaborative inter-lab studies with shared protocols reduce variability .

Q. How can in vitro findings on Tau Peptide (268-282) toxicity be reconciled with in vivo model discrepancies?

Answer: In vitro models often lack endogenous regulators (e.g., chaperones). Validate findings using primary neuron cultures or organoids with physiological tau expression levels. For in vivo translation, employ transgenic mice expressing human tau and compare peptide-induced pathology against age-matched controls .

Q. What analytical strategies resolve contradictions in post-translational modification (PTM) site identification within Tau Peptide (268-282)?

Answer: Combine high-resolution MS/MS with stable isotope labeling to distinguish true PTMs from artifacts. Use PTM-specific enrichment techniques (e.g., TiO₂ for phosphorylation) and validate with site-directed mutagenesis. Cross-reference databases like PhosphoSitePlus to contextualize findings .

Q. How should researchers design experiments to dissect the interplay between Tau Peptide (268-282) and amyloid-β in Alzheimer’s models?

Answer: Co-incubate Tau Peptide (268-282) with amyloid-β42 in lipid bilayer systems to mimic neuronal membranes. Monitor cross-seeding effects via Förster resonance energy transfer (FRET). In vivo, use APP/PS1/tau triple-transgenic models and assess synaptic loss via electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.